

# Commercial Suppliers of Amino-PEG27-amine: A Technical Guide

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## Compound of Interest

Compound Name: Amino-PEG27-amine

Cat. No.: B2677397

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For researchers, scientists, and drug development professionals, sourcing high-purity and well-characterized chemical reagents is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for **Amino-PEG27-amine**, a bifunctional linker increasingly utilized in the development of sophisticated bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## Introduction to Amino-PEG27-amine

**Amino-PEG27-amine** is a hydrophilic, discrete-length polyethylene glycol (PEG) linker with terminal primary amine groups. The 27-unit PEG chain imparts enhanced solubility and favorable pharmacokinetic properties to the conjugated molecules. The bifunctional nature of the terminal amines allows for the covalent linkage of two different molecular entities, a crucial feature in the design of PROTACs, which simultaneously bind a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.

## Commercial Availability and Supplier Information

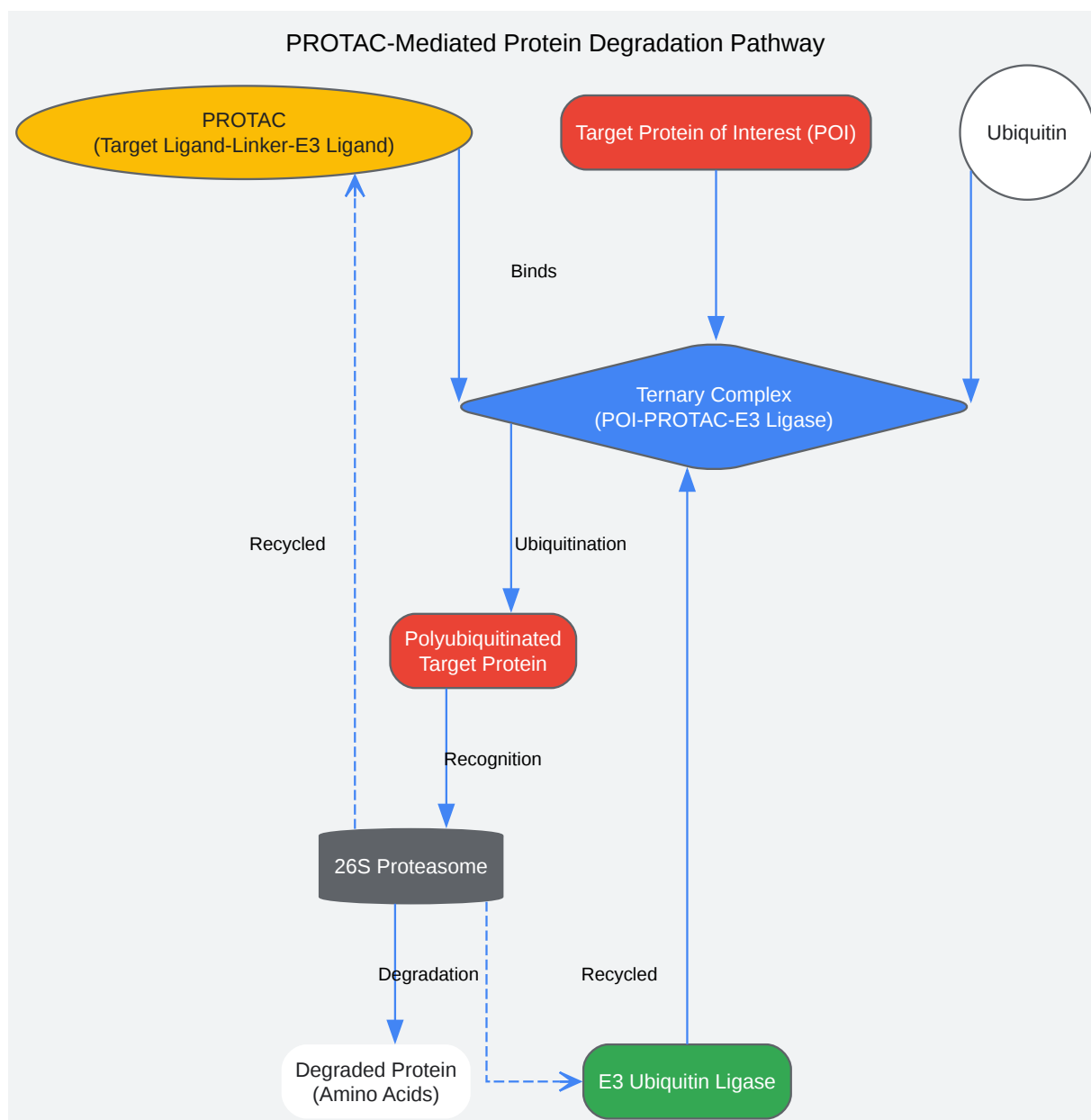
A number of chemical suppliers offer **Amino-PEG27-amine** and related PEG derivatives. The following table summarizes key quantitative data for **Amino-PEG27-amine** from several prominent commercial vendors. Please note that pricing and availability are subject to change and it is recommended to visit the supplier's website for the most current information.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Weight ( g/mol )	Purity	Price (USD)
MedChem Express	Amino-PEG27-amine	HY-133330	2252208-09-4	1249.52	>98% (by NMR & LCMS)	Inquire
Ambeed	Amino-PEG27-amine	A333330	2252208-09-4	1249.52	>95%	Inquire
Precise PEG	Amino-PEG27-Amine	Not specified	Not specified	Not specified	>95%	Inquire
BOC Sciences	Amino-PEG27-amine	Not specified	2252208-09-4	1249.52	Not specified	Inquire
BroadPharm	Amino-PEG-Amine	(Various lengths available)	(Varies)	(Varies)	>95%	Inquire

Note: Some suppliers may not list **Amino-PEG27-amine** as a stock item but can provide it through custom synthesis.

## Key Applications and Signaling Pathways

The primary application of **Amino-PEG27-amine** is in the synthesis of PROTACs. The linker bridges a target protein ligand and an E3 ligase ligand, facilitating the formation of a ternary complex. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.



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Caption: PROTAC-Mediated Protein Degradation Pathway.

## Experimental Protocols

## Synthesis of a PROTAC using Amino-PEG27-amine

This protocol outlines a general procedure for the synthesis of a PROTAC molecule using a step-wise approach with a Boc-protected amine on one end of the PEG linker. This allows for directional synthesis.

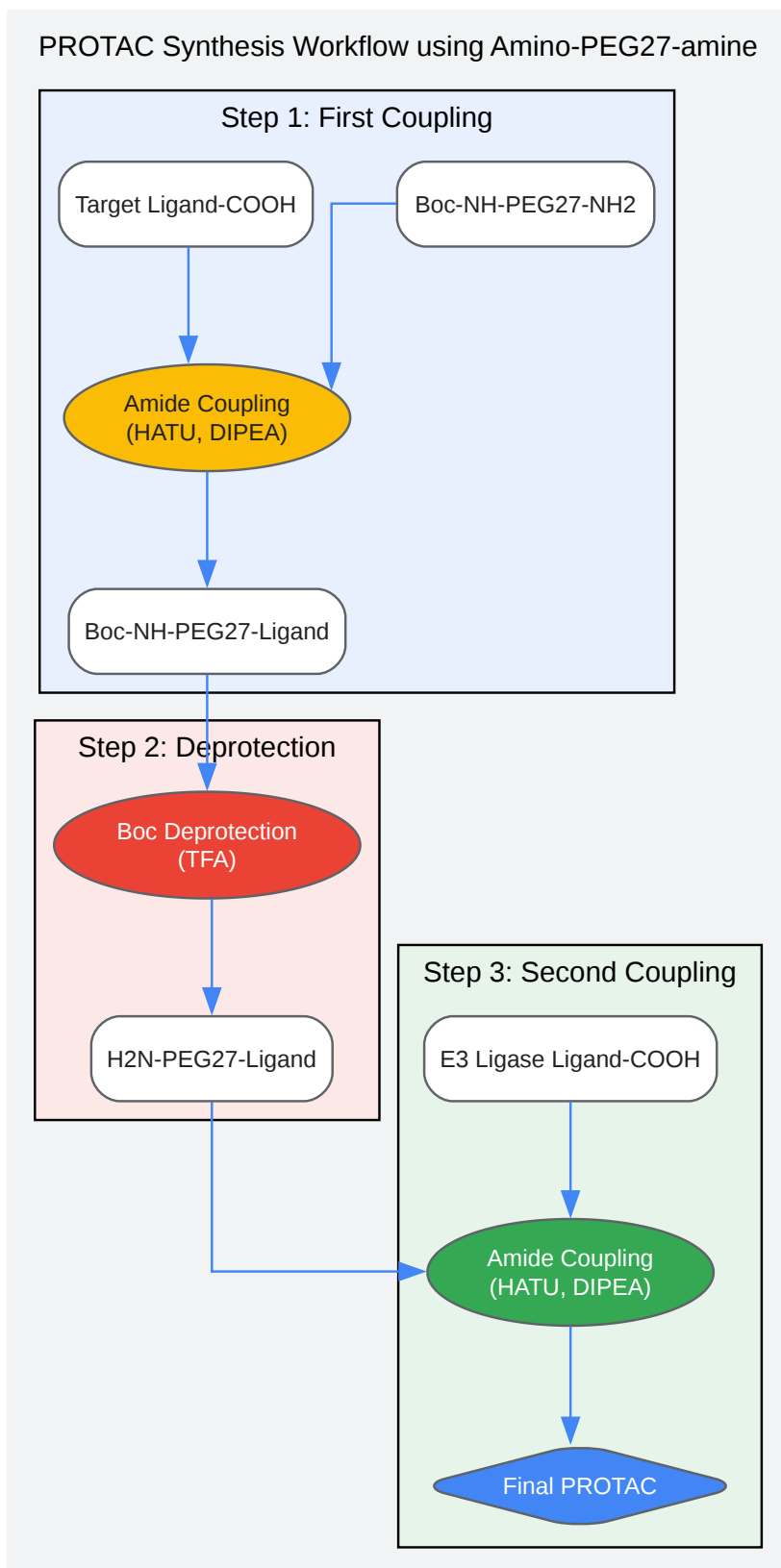
### Materials:

- Boc-NH-PEG27-amine
- Target Protein Ligand with a carboxylic acid functional group (Ligand-COOH)
- E3 Ligase Ligand with a carboxylic acid functional group (E3-Ligand-COOH)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF), anhydrous
- Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

### Procedure:

- Step 1: Coupling of Target Protein Ligand to the Linker  
a. Dissolve Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.  
b. Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.  
c. Add a solution of Boc-NH-PEG27-amine (1.1 eq) in anhydrous DMF to the reaction mixture.  
d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.  
e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).  
f. Purify the crude product (Boc-NH-PEG27-Ligand) by flash column chromatography.

- Step 2: Deprotection of the Boc Group a. Dissolve the purified Boc-NH-PEG27-Ligand (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt (H2N-PEG27-Ligand) is often used in the next step without further purification.
- Step 3: Coupling of the E3 Ligase Ligand a. Dissolve E3-Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of H2N-PEG27-Ligand (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product. f. Purify the final PROTAC molecule by preparative HPLC.



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Caption: PROTAC Synthesis Workflow.

## Conclusion

**Amino-PEG27-amine** is a valuable tool for researchers in drug discovery and chemical biology. Its discrete length and bifunctional nature make it an ideal linker for the construction of complex biomolecules, particularly PROTACs. The commercial availability from multiple suppliers, as outlined in this guide, provides researchers with options to source this critical reagent for their studies. The provided experimental protocol offers a general framework for the synthesis of PROTACs, which can be adapted to specific target and E3 ligase ligands. As the field of targeted protein degradation continues to expand, the demand for well-defined linkers like **Amino-PEG27-amine** is expected to grow.

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